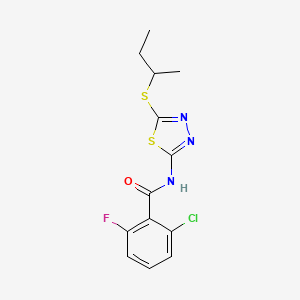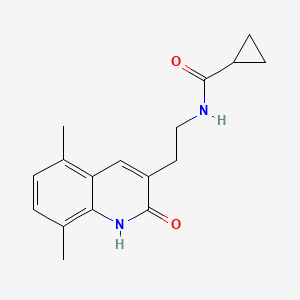
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopropanecarboxamide” is a chemical compound with a complex structure. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with diverse applications in scientific research .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized using various methods . For instance, one method involves a triethylamine-mediated O-acylation reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a quinoline moiety, which can display different tautomeric forms .Applications De Recherche Scientifique
Synthesis Methodologies
- Innovative Synthesis Techniques : Research has explored the tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes, providing a method for synthesizing tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines. This process indicates the compound's potential as a precursor or intermediate in complex organic syntheses (Q. Ding, Zhiyong Wang, Jie Wu, 2009).
Biological Evaluation
- Anticancer Properties : A series of quinolinone-3-aminoamide derivatives, including compounds structurally related to the specified compound, were synthesized and evaluated for their efficacy in inhibiting cancer cell growth. This study highlights the compound's potential framework for developing new anticancer agents (D. Matiadis, V. Stefanou, et al., 2013).
Chemical Properties and Reactions
- Regioselectivity in Chemical Reactions : The study of the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the selective chemical modifications that can be applied to similar compounds. This contributes to the understanding of how such compounds can be chemically altered for various applications (P. N. Batalha, L. Forezi, et al., 2019).
Antimicrobial Activities
- Antimicrobial Potential : The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrate the compound's relevance in creating derivatives with significant antibacterial and antifungal activities. This suggests its utility in developing new antimicrobial agents (N. Patel, S. D. Patel, 2010).
Pharmaceutical Applications
- Drug Development Processes : The process for the preparation of an amorphous, peptide-like diabetes drug indicates the potential use of related compounds in pharmaceutical manufacturing, emphasizing the importance of efficient synthesis methods for drug development (Y. Sawai, T. Yamane, et al., 2010).
Halogen Bonding in Crystal Structures
- Structural Analysis via Halogen Bonding : Research on quinolone compounds featuring O...I halogen bonding showcases the importance of such interactions in determining the crystal structures of these compounds. This has implications for the design and synthesis of new materials and drugs by leveraging halogen bonding (Jurica Bauer, D. Milić, Marina Modrić, 2009).
Propriétés
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-3-4-11(2)15-14(10)9-13(17(21)19-15)7-8-18-16(20)12-5-6-12/h3-4,9,12H,5-8H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKUFIDNQNNJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)
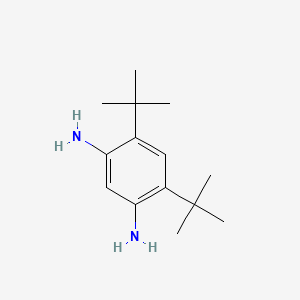
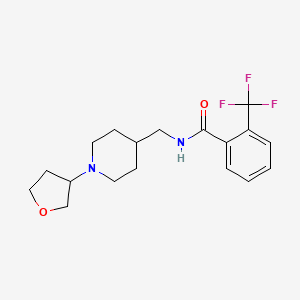
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)
![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)
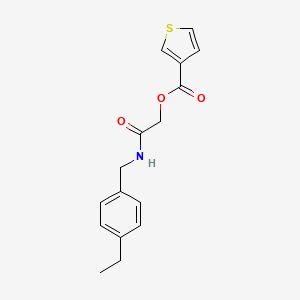
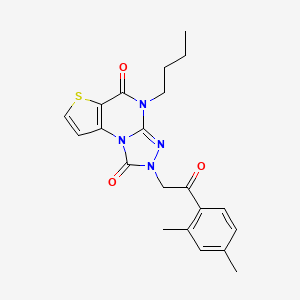
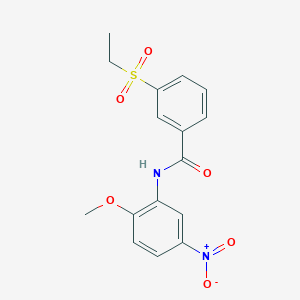
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)
